1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- chemical properties
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- chemical properties
An In-depth Technical Guide to 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-
Introduction: The Molecular Bridge
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- (CAS No. 2530-86-1) is a bifunctional organosilane that serves as a vital molecular bridge between inorganic and organic materials.[1] Its unique structure, featuring a hydrolyzable trimethoxysilyl group at one end and a tertiary amine at the other, allows it to form stable covalent bonds with inorganic substrates like glass and metal oxides while presenting an organic, functionally basic surface.[1][2] This dual reactivity makes it an indispensable tool in materials science, serving as a premier coupling agent, adhesion promoter, and surface modifier.[1] For researchers and drug development professionals, this compound offers a robust method for functionalizing surfaces, nanoparticles, and carriers, enabling applications from advanced drug delivery systems to novel diagnostic platforms and antimicrobial coatings.[3][4][5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, key applications, and practical methodologies.
Physicochemical Properties
The compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its physical and chemical properties are critical for its application, determining its reactivity, handling, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 2530-86-1 | [6][7] |
| Molecular Formula | C₈H₂₁NO₃Si | [6][7] |
| Molecular Weight | 207.34 g/mol | [6][7] |
| Density | 0.948 g/mL at 25 °C | [8] |
| Boiling Point | 106 °C at 30 mmHg | [8] |
| Refractive Index (n20/D) | 1.415 - 1.416 | [8][9] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [8] |
| Solubility | Soluble in organic solvents; hydrolyzes in water | [1] |
Synthesis and Mechanism of Action
Synthesis Overview
Industrially, aminosilanes of this type are often synthesized via a platinum-catalyzed hydrosilylation reaction.[10][11] This process involves the addition of a hydrosilane (containing an Si-H bond), such as trimethoxysilane, across the double bond of an unsaturated amine, in this case, N,N-dimethylallylamine.[12]
An alternative pathway involves the reaction of 3-chloropropyltrimethoxysilane with dimethylamine, where the amine displaces the chloride to form the final product.[13]
Core Mechanism: Hydrolysis and Condensation
The utility of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- as a surface modifier is rooted in a two-step reaction sequence involving its trimethoxysilyl group. This process allows the molecule to form a durable, covalent siloxane (Si-O-Si) network on hydroxyl-rich inorganic surfaces.
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Hydrolysis: In the presence of water (even atmospheric moisture), the three methoxy groups (-OCH₃) on the silicon atom are rapidly hydrolyzed, replacing them with hydroxyl groups (-OH). This reaction forms a reactive silanetriol intermediate and releases methanol as a byproduct.[1]
-
Condensation: The newly formed, highly reactive silanol groups (Si-OH) readily condense with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH on silica or glass). This reaction forms a stable, covalent silicon-oxygen-surface bond (e.g., Si-O-Si) and releases a water molecule. Furthermore, adjacent silanol groups can self-condense to form a cross-linked polysiloxane network on the surface, enhancing the durability of the functional layer.
The following diagram illustrates this fundamental mechanism on a generic silica (SiO₂) surface.
Applications in Research and Development
The bifunctional nature of this silane makes it a versatile tool for creating tailored surfaces and materials.
-
Adhesion Promotion: In coatings, adhesives, and sealants, it dramatically improves the bond between an organic resin and an inorganic substrate (e.g., glass, metal), enhancing durability and resistance to moisture.[1]
-
Surface Modification: It is used to alter the surface properties of materials. For example, treating glass with this silane renders the surface basic and organically functional, which can be used to immobilize catalysts or other molecules. The tertiary amine can also act as a catalyst itself for certain reactions, such as Michael additions.[1]
-
Biomedical and Pharmaceutical Applications: This is a rapidly growing area of application.
-
Nanoparticle Functionalization: Silica nanoparticles are widely explored for drug delivery and diagnostics. Modifying their surface with this aminosilane provides a positively charged or neutral basic surface (depending on pH) that can be used to attach drugs, targeting ligands, or imaging agents. This functionalization is a key step in creating sophisticated biomedical tools.[4]
-
Antimicrobial Surfaces: While not antimicrobial itself, its chemical backbone is similar to that of silane quaternary ammonium compounds (Si-QACs), which are used to create surfaces that kill microbes on contact.[5] Researchers can use the terminal amine as a chemical handle to build more complex antimicrobial agents, which is highly relevant for medical devices and personal protective equipment (PPE).[5]
-
Synthesis of Bioactive Molecules: The amine functionality can serve as a reactive site or building block in the synthesis of more complex, biologically active compounds.[3]
-
Experimental Protocol: Surface Functionalization of Silica Nanoparticles
This protocol provides a trusted, field-proven methodology for modifying the surface of silica nanoparticles (SiO₂) with 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-. This procedure is adapted from established methods in the literature.[2]
Objective: To covalently graft an N,N-dimethylaminopropyl layer onto the surface of silica nanoparticles dispersed in ethanol.
Materials:
-
Silica nanoparticles (SiO₂) dispersed in absolute ethanol (e.g., 5 mg/mL).
-
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- (CAS 2530-86-1).
-
Absolute Ethanol (200 proof, anhydrous).
-
Microcentrifuge tubes.
-
Benchtop centrifuge (capable of >15,000 rpm).
-
Bath sonicator.
-
Magnetic stirrer and stir bars.
Methodology:
-
Preparation of Nanoparticle Suspension:
-
Dispense 10 mL of the stock silica nanoparticle suspension (5 mg/mL in ethanol) into a clean, dry glass vial equipped with a magnetic stir bar.
-
If starting with dry SiO₂ powder, disperse it in the required volume of absolute ethanol and sonicate for 15-20 minutes to ensure a homogenous suspension.
-
-
Silane Addition and Reaction:
-
Calculate the required volume of the silane. A typical starting point is a weight ratio of 1:0.1 (SiO₂:silane). For a 10 mL suspension containing 50 mg of SiO₂, this corresponds to 5 mg of silane.
-
Causality Check: The ratio of silane to silica is a critical parameter. Excess silane can lead to self-polymerization in solution rather than surface grafting, while insufficient silane will result in incomplete surface coverage.[4]
-
Using a micropipette, add the calculated amount of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- to the stirred nanoparticle suspension.
-
Seal the vial (e.g., with a Teflon-lined cap) and allow the reaction to stir at room temperature for 12-24 hours.
-
-
Purification of Functionalized Nanoparticles:
-
Transfer the reaction mixture to microcentrifuge tubes.
-
Centrifuge the suspension at 15,000 rpm for 10-15 minutes to pellet the modified nanoparticles.
-
Carefully decant and discard the supernatant, which contains excess silane and reaction byproducts.
-
Self-Validation Step: This washing step is crucial for removing unbound silane. Incomplete washing can lead to inaccurate results in downstream applications.
-
Add fresh absolute ethanol to the pellet, and re-disperse the nanoparticles thoroughly using a vortex mixer followed by bath sonication (5-10 minutes).
-
Repeat the centrifugation and re-dispersion washing cycle two more times for a total of three washes.[2]
-
-
Final Product:
-
After the final wash, re-disperse the purified, surface-modified silica nanoparticles in a desired volume of fresh ethanol.
-
The resulting suspension (SiO₂-N(CH₃)₂) is now ready for characterization or downstream applications.
-
Analytical Characterization
To confirm the successful grafting of the aminosilane, several analytical techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Successful modification can be confirmed by the appearance of C-H stretching peaks (~2800-2950 cm⁻¹) from the propyl chain and a reduction in the intensity of the broad Si-OH peak (~3400 cm⁻¹) on the silica surface.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While analyzing surface-bound species can be complex, ¹³C solid-state NMR can confirm the presence of the organic moiety. Reference solution-state ¹³C NMR spectra are available in databases like SpectraBase.[6]
-
Zeta Potential Measurement: The grafting of the basic amine groups will alter the surface charge of the nanoparticles. Measuring the zeta potential of the particles before and after modification (as a function of pH) will show a significant shift, with the isoelectric point moving to a higher pH, confirming the presence of the amino groups.[4]
Safety and Handling
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is a corrosive and hazardous chemical that requires careful handling.
-
GHS Hazards: The compound is classified as causing severe skin burns and eye damage (H314/H318) and may cause an allergic skin reaction (H317).[6]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhaling vapors. It is sensitive to moisture; keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area.[9]
-
Incompatible Materials: Keep away from strong acids and oxidizing agents.
Conclusion
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is a powerful and versatile molecule for creating functionalized inorganic-organic hybrid materials. Its straightforward and robust hydrolysis-condensation chemistry allows for the reliable modification of surfaces, providing a platform for innovation across numerous scientific disciplines. For professionals in drug development and biomedical research, it represents a key enabling tool for designing the next generation of functionalized nanoparticles, medical devices, and diagnostic substrates. A thorough understanding of its properties, mechanism, and handling is essential to harnessing its full potential safely and effectively.
References
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